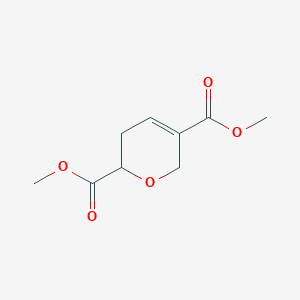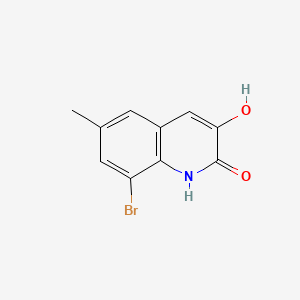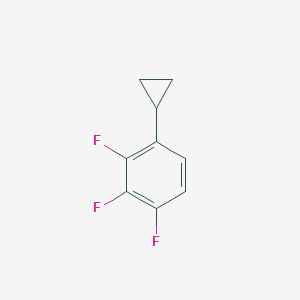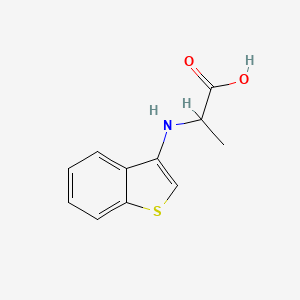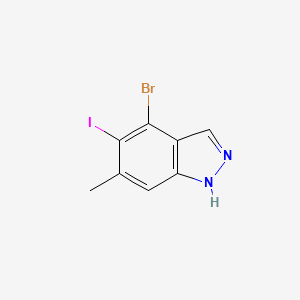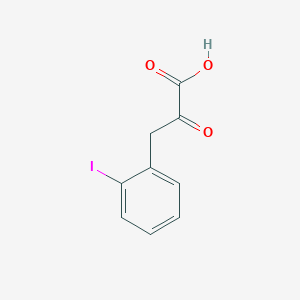
3-(2-Iodophenyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Iodophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H7IO3 It is a derivative of phenylpropanoic acid, where an iodine atom is substituted at the ortho position of the phenyl ring, and a keto group is present at the second carbon of the propanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodophenyl)-2-oxopropanoic acid typically involves the iodination of phenylpropanoic acid derivatives. One common method is the direct iodination of 2-phenylpropanoic acid using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out at room temperature to avoid over-iodination and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic iodination of phenylpropanoic acid using a palladium catalyst. This method allows for the selective introduction of the iodine atom at the ortho position with high efficiency and minimal by-products. The reaction conditions typically involve the use of a palladium catalyst, an iodine source, and a suitable solvent such as acetonitrile or dichloromethane.
化学反応の分析
Types of Reactions
3-(2-Iodophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Major Products Formed
Oxidation: Formation of 3-(2-Iodophenyl)-2-oxoacetic acid.
Reduction: Formation of 3-(2-Iodophenyl)-2-hydroxypropanoic acid.
Substitution: Formation of 3-(2-Azidophenyl)-2-oxopropanoic acid or 3-(2-Cyanophenyl)-2-oxopropanoic acid.
科学的研究の応用
3-(2-Iodophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(2-Iodophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and keto group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, influencing various biological processes.
類似化合物との比較
Similar Compounds
2-Iodophenylacetic acid: Similar structure but lacks the keto group.
3-(2-Bromophenyl)-2-oxopropanoic acid: Bromine atom instead of iodine.
3-(2-Chlorophenyl)-2-oxopropanoic acid: Chlorine atom instead of iodine.
Uniqueness
3-(2-Iodophenyl)-2-oxopropanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in electrophilic substitution reactions and increases its potential as a radiolabeled compound for imaging studies.
特性
分子式 |
C9H7IO3 |
|---|---|
分子量 |
290.05 g/mol |
IUPAC名 |
3-(2-iodophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7IO3/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) |
InChIキー |
PHBNWZUOWABOGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC(=O)C(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13692961.png)
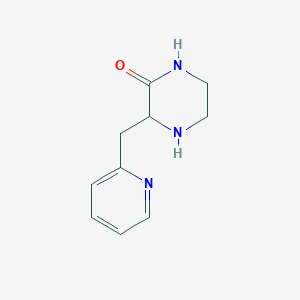
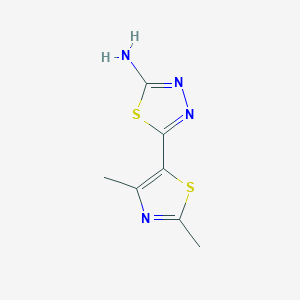
![Naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B13692981.png)
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)
![[3-(Chloromethoxy)propyl]benzene](/img/structure/B13692988.png)

